Cas no 1708169-80-5 ((4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid)

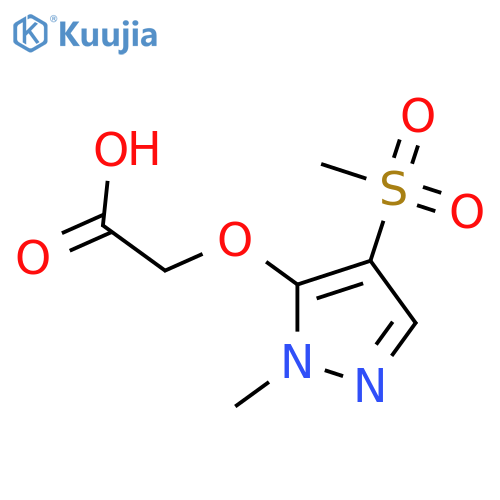

1708169-80-5 structure

商品名:(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid

CAS番号:1708169-80-5

MF:C7H10N2O5S

メガワット:234.229700565338

CID:5171712

(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid 化学的及び物理的性質

名前と識別子

-

- (4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid

-

- インチ: 1S/C7H10N2O5S/c1-9-7(14-4-6(10)11)5(3-8-9)15(2,12)13/h3H,4H2,1-2H3,(H,10,11)

- InChIKey: HAUMAWPLQJUIQZ-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)COC1N(C)N=CC=1S(C)(=O)=O

(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM509725-1g |

2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)aceticacid |

1708169-80-5 | 97% | 1g |

$637 | 2022-06-12 |

(4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1708169-80-5 ((4-Methanesulfonyl-2-methyl-2H-pyrazol-3-yloxy)-acetic acid) 関連製品

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量